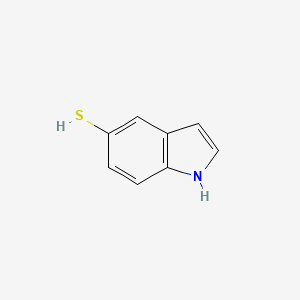

1H-indole-5-thiol

Description

Significance of Indole-Thiol Scaffolds in Advanced Chemistry and Biology

The indole (B1671886) nucleus is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological receptors with high affinity. nih.govscispace.com Its structure is present in a vast array of bioactive compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov The indole ring system is a key component of the amino acid tryptophan and important neurotransmitters like serotonin, highlighting its fundamental role in biology. nih.gov

The thiol functional group imparts distinct chemical properties that are valuable in pharmacology and materials science. Thiols are known to:

Act as potent nucleophiles.

Form strong bonds with metals (chelation).

Undergo oxidation to form disulfide bonds, a key interaction in protein folding.

Covalently bind to biological targets, such as enzyme active sites.

The combination of an indole scaffold with a thiol group creates a molecule with dual functionality. Derivatives containing this hybrid structure have been investigated for various therapeutic purposes. For instance, indole analogues incorporating a triazole-5-thiol moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. researchgate.net The indole portion can serve to anchor the molecule to a biological target, while the thiol group can engage in specific covalent or metal-coordinating interactions.

Historical Context and Evolution of Research on Indole Derivatives Bearing Thiol Functionalities

The history of indole chemistry dates back to 1866, when Adolf von Baeyer first synthesized the parent indole molecule from oxindole. wikipedia.orgbhu.ac.in This was followed by the development of numerous named reactions for indole synthesis, with the Fischer indole synthesis, discovered in 1883, remaining one of the most important and widely used methods. wikipedia.orgresearchgate.net

Over the decades, a multitude of synthetic methodologies have been developed to create substituted indoles, reflecting the immense interest in their pharmacological properties. nih.govpharmaguideline.comrsc.org The introduction of sulfur-containing functional groups, including thiols, into the indole ring represented a logical progression in the quest to diversify the chemical space of indole derivatives. While early methods focused on the core indole synthesis, later research explored functionalization at various positions of the bicyclic ring. For example, the synthesis of indole-2-thiols was developed, expanding the library of available building blocks for drug discovery. nih.govacs.org The development of methods for regioselective functionalization, such as the C5-iodination of indoles, provided pathways to introduce other groups at the 5-position, which could then potentially be converted to a thiol. rsc.org

Current Research Landscape and Emerging Areas for 1H-Indole-5-thiol

A review of current scientific literature indicates that dedicated research focusing specifically on this compound is limited. The compound appears to be a niche building block rather than a widely studied agent itself. Much of the contemporary research on indole-thiols focuses on other isomers or more complex derivatives where the thiol is part of a larger functional group.

For example, studies have been published on:

Indole-2-thiols: These compounds have been synthesized via methods like the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. acs.org

Complex Indole-Thiol Hybrids: Researchers have synthesized and tested indole analogues containing other heterocyclic rings bearing a thiol group, such as the aforementioned indole-triazole-5-thiol systems, which have shown promising antimicrobial and antioxidant properties. researchgate.net

Indole-derived Disulfides: Compounds such as di-indol-3-yl disulfides have been noted for their potential anti-cancer properties, highlighting the biological relevance of sulfur-linked indole dimers. openmedicinalchemistryjournal.com

The scarcity of research centered on this compound suggests that its synthesis may present unique challenges or that its potential as a synthetic intermediate has been underexplored. However, given the profound importance of both the indole scaffold and the thiol group, this compound represents a potential emerging area for future investigation. Its utility as a building block for creating novel, potent, and selective pharmaceutical agents is a logical avenue for exploration. Future research could focus on developing efficient synthetic routes to this compound and subsequently using it in the synthesis of new classes of enzyme inhibitors, receptor modulators, or advanced materials.

A data table for this compound has not been included as verifiable, specific research findings and detailed data for this particular compound are not prevalent in the reviewed scientific literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NS |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

1H-indole-5-thiol |

InChI |

InChI=1S/C8H7NS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H |

InChI Key |

WSOPGYGWTCEBHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways Toward 1h Indole 5 Thiol and Its Derivatives

De Novo Synthesis Strategies for 1H-Indole-5-thiol

De novo synthesis, the construction of a target molecule from simpler, acyclic precursors, offers a powerful approach to creating the this compound core. vapourtec.comyoutube.com These methods are particularly valuable for introducing substituents at specific positions of the indole (B1671886) ring.

Multi-Step Organic Synthesis Routes

Multi-step organic synthesis provides a classical and versatile platform for constructing complex molecules like this compound. vapourtec.comyoutube.comsavemyexams.comyoutube.com These routes often begin with readily available starting materials and proceed through a series of well-established chemical transformations. For instance, the Fischer indole synthesis is a widely used method that involves the cyclization of arylhydrazones in the presence of an acid catalyst. bhu.ac.in While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the general principles of the Fischer synthesis could be adapted by using a starting phenylhydrazine (B124118) with a protected thiol or a precursor group at the para-position.

Another illustrative example of a multi-step synthesis is the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization. bhu.ac.in This method could potentially be modified to incorporate a sulfur-containing substituent at the desired position on the benzene (B151609) ring of the starting o-nitrotoluene.

Ring-Closing and Annulation Approaches

Ring-closing and annulation reactions represent efficient strategies for the construction of the indole nucleus. researchgate.netnih.govresearchgate.net Ring-closing metathesis (RCM), for example, has emerged as a powerful tool for synthesizing fused indole structures. researchgate.netresearchgate.net This method typically involves the use of a ruthenium-based catalyst, such as a Grubbs' catalyst, to facilitate the formation of a cyclic olefin from a diene precursor. researchgate.net While the direct application of RCM to synthesize this compound is not explicitly described, the versatility of this reaction suggests its potential for creating indole rings with various functionalities that could later be converted to a thiol group.

Annulation strategies, where a new ring is formed onto an existing one, are also prevalent in indole synthesis. nih.govbohrium.com For example, a zinc-catalyzed [3 + 3] annulation has been used to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com This demonstrates the potential of annulation reactions to incorporate sulfur-containing rings fused to the indole core.

Functional Group Interconversion and Modification of Precursors

A common and often more practical approach to synthesizing this compound and its derivatives involves the modification of an existing indole scaffold. acs.org This can be achieved by introducing a thiol group onto the indole ring or by derivatizing a pre-existing functional group.

Introduction of Thiol Moieties on Indole Scaffolds

The direct introduction of a thiol group onto an indole ring can be challenging due to the reactivity of the indole nucleus. researchgate.net However, several methods have been developed to achieve this transformation. One approach involves the electrophilic thiocyanation of indoles. rsc.org For example, a combination of N-chlorosuccinimide and sodium thiocyanate (B1210189) can be used to generate N-thiocyanatosuccinimide in situ, which then selectively reacts at the C-3 position of indoles. rsc.org Subsequent reduction of the thiocyanate group would yield the corresponding thiol.

Another strategy involves the reaction of indoles with sulfenylating agents. d-nb.inforsc.org For instance, the direct C3-sulfenylation of indoles has been achieved using a K2S2O8/arenesulfinate system under metal-free conditions. rsc.org This method provides a direct route to 3-arylthioindoles, which could potentially be cleaved to yield the free thiol.

Selective Derivatization at the Indole Core and Thiol Group

Once the this compound scaffold is obtained, further derivatization at both the indole core and the thiol group can lead to a diverse range of compounds. The thiol group is nucleophilic and can readily undergo S-alkylation or S-arylation. For example, 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol can be treated with various alkyl or aralkyl halides in the presence of a base like sodium hydride in DMF to yield S-alkylated/aralkylated derivatives. ajol.infotjpr.org

The indole nitrogen can also be functionalized. For instance, N-substituted indole-3-carboxylates can be prepared under transition-metal-free conditions using t-BuOK in DMF. organic-chemistry.org Furthermore, the indole ring itself can undergo various electrophilic substitution reactions, although the presence of the thiol group may influence the regioselectivity of these reactions. bhu.ac.in

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for constructing and functionalizing molecules. bohrium.com Copper-catalyzed reactions have been particularly prominent in indole synthesis. bohrium.comorganic-chemistry.orgresearchgate.net For example, copper-catalyzed C-S bond coupling reactions provide a viable route to thioindoles. researchgate.net Additionally, copper-catalyzed annulation reactions of various nitrogen-containing substrates have been developed for the construction of the indole core. bohrium.com

Palladium catalysis is another powerful tool in indole chemistry. organic-chemistry.org For instance, palladium-catalyzed intramolecular C-H amination has been used for the synthesis of indole derivatives. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to functionalize the indole ring. acs.org

Chemoenzymatic Pathways

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising approach for the synthesis of complex indole derivatives. shareok.orgnih.govrsc.orgmdpi.comnih.gov Enzymes such as prenyltransferases can be used to introduce prenyl groups at specific positions on the indole ring. shareok.orgnih.gov For example, 4-dimethylallyltryptophan synthase from Aspergillus fumigatus has been used for the chemoenzymatic synthesis of prenylated indole derivatives. nih.gov While the direct enzymatic synthesis of this compound is not reported, the use of enzymes to create functionalized indole precursors that can then be chemically converted to the desired thiol is a viable strategy. For instance, a tryptophan synthase variant has been used in a biotransformation system to produce indole-3-pyruvate derivatives, which are versatile intermediates for further chemical synthesis. nih.gov

Data Tables

Table 1: Examples of Synthetic Methods for Indole Derivatives

| Method | Starting Material(s) | Reagents/Catalyst | Product | Reference |

| Fischer Indole Synthesis | Arylhydrazones | Protic or Lewis Acids (e.g., ZnCl2, HCl) | Indoles | bhu.ac.in |

| Reissert Indole Synthesis | o-Nitrotoluene, Oxalic Ester | Base, then reducing agent | Indoles | bhu.ac.in |

| Ring-Closing Metathesis | Diene-functionalized Indole Precursor | Grubbs' Catalyst | Fused Indole Structures | researchgate.net |

| C3-Sulfenylation | Indole, Arenesulfinate | K2S2O8 | 3-Arylthioindole | rsc.org |

| S-Alkylation | 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol, Alkyl Halide | NaH, DMF | S-Alkylated Derivative | ajol.info |

| Copper-Catalyzed Annulation | 2-Alkynylanilines, Boronic Acids | Cu(II) Catalyst | 1,2-Disubstituted Indoles | organic-chemistry.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for the construction of complex molecules, and the synthesis of indole derivatives is no exception. Palladium-based catalysts, in particular, have been extensively used for C-S bond formation and the functionalization of the indole nucleus.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been employed in the total synthesis of complex indole alkaloids. For instance, the synthesis of Dragmacidin D involved a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling. In one key step, an indole derivative was coupled with a vinyl bromide in the presence of Pd(PPh₃)₄ to yield an indolylether. nih.gov Similarly, a Suzuki-Miyaura reaction between a dihalopyrazine and another indole derivative, also catalyzed by Pd(PPh₃)₄, was a crucial step in the synthesis. nih.gov

Palladium catalysts are also effective for the direct C-3 arylation of free indoles. researchgate.net Thiol-functionalized silica (B1680970) supports have been used to anchor palladium(II) complexes, creating heterogeneous catalysts for this transformation. researchgate.net Furthermore, palladium-catalyzed thiocarbonylation of iodoarenes with sodium thiolates provides a route to S-alkyl thioesters, which can be analogous to the formation of indole-thiol derivatives. chemrevlett.com This reaction proceeds under ligand-free conditions in the presence of PdCl₂(PPh₃)₂. chemrevlett.com

Copper-catalyzed reactions also play a significant role in indole synthesis. A copper(II)-catalyzed domino coupling/cyclization process allows for the straightforward assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids under aerobic conditions. organic-chemistry.org

The choice of catalyst and reaction conditions can be tailored to achieve specific regioselectivity. For example, palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides occurs at the C-H bond adjacent to the NH group, yielding 2-alkyl-1H-indoles. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

| Catalyst System | Reaction Type | Reactants | Product | Reference |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Indole derivative, Vinyl bromide | Indolylether | nih.gov |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Dihalopyrazine, Indole derivative | Coupled indole-pyrazine | nih.gov |

| Pd(OAc)₂/Thiol-functionalized silica | C-3 Arylation | Free indole, Aryl halide | 3-Aryl-indole | researchgate.net |

| PdCl₂(PPh₃)₂ | Thiocarbonylation | Iodoarene, Sodium thiolate | S-Alkyl thioester | chemrevlett.com |

| Cu(II) | Domino Coupling/Cyclization | 2-Alkynylaniline, Boronic acid | 1,2-Disubstituted indole | organic-chemistry.org |

| Pd/Norbornene | C-H Alkylation | 1H-Indole, Primary alkyl bromide | 2-Alkyl-1H-indole | organic-chemistry.org |

Organocatalytic Systems for Indole-Thiol Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. In the context of indole-thiol synthesis, organocatalysts have been employed in various transformations, particularly in photoredox catalysis.

Visible-light-mediated organocatalysis has been successfully applied to the formation of carbon-sulfur bonds. For example, phenylglyoxylic acid can act as a photoorganocatalyst in the thiol-ene coupling reaction between aliphatic and aromatic thiols and various olefins. beilstein-journals.org This reaction proceeds via a radical chain propagation mechanism initiated by visible light. beilstein-journals.org Another example involves the use of Rose Bengal as an organic photoredox catalyst for the direct C-3 sulfenylation of indoles with aryl thiols. beilstein-journals.org In this process, aerobic oxygen acts as the oxidative species. beilstein-journals.org Eosin Y is another organic photocatalyst that can be used for the cross-coupling of aryl thiols with aryl diazonium salts to produce diaryl sulfides. beilstein-journals.org

A notable development in this area is the use of a readily available indole thiolate organocatalyst. acs.orgnih.govresearchgate.net When excited with 405 nm light, this catalyst becomes a strong reducing agent, capable of activating typically unreactive aryl chlorides for the synthesis of thioethers. acs.orgnih.govresearchgate.net This thiol-free protocol utilizes tetramethylthiourea (B1220291) as a sulfur source. acs.orgnih.gov

Organocatalysts are also effective in promoting the synthesis of 3-substituted indoles through reactions like the Knoevenagel condensation and Michael addition. rsc.org L-proline, for instance, has been used to catalyze the regioselective synthesis of indolyl-4H-chromene scaffolds in water at room temperature. rsc.org

Table 2: Organocatalytic Systems for Indole-Thiol Related Syntheses

| Organocatalyst | Reaction Type | Reactants | Product | Reference |

| Phenylglyoxylic acid | Photoinitiated Thiol-Ene Coupling | Thiols, Olefins | Thioethers | beilstein-journals.org |

| Rose Bengal | Photocatalytic C-3 Sulfenylation | Indoles, Aryl thiols | 3-Sulfenylated indoles | beilstein-journals.org |

| Eosin Y | Photocatalytic Cross-Coupling | Aryl thiols, Aryl diazonium salts | Diaryl sulfides | beilstein-journals.org |

| Indole thiolate | Photochemical Thioether Synthesis | Aryl chlorides, Alcohols, Tetramethylthiourea | Aryl alkyl thioethers | acs.orgnih.govresearchgate.net |

| L-proline | Knoevenagel-Michael Cascade | Indoles, Aldehydes, Active methylene (B1212753) compounds | Indolyl-4H-chromenes | rsc.org |

Heterogeneous Catalysis in Indole-Thiol Synthesis and Derivatization

Supported transition metal catalysts are a cornerstone of heterogeneous catalysis. For instance, palladium supported on thiol-functionalized silica has been developed for the selective C-3 arylation of free indoles. researchgate.net This approach combines the catalytic activity of palladium with the benefits of a solid support. Another example is the use of Pd/C in combination with CuI for the cross-coupling reaction of iodoarenes with (trimethylsilyl)acetylene, a key step in the one-pot synthesis of 2-(hetero)aryl-substituted indoles. mdpi.com

Zeolites, such as HZSM-5, have been used as catalysts in gas-phase reactions, for example, the reaction between toluene (B28343) and methanethiol, which primarily leads to the alkylation of toluene. researchgate.net While not a direct synthesis of indole-thiols, this demonstrates the potential of zeolites in C-S bond forming reactions.

Functionalized materials also serve as effective heterogeneous catalysts. L-cysteine-functionalized Fe₃O₄ nanoparticles have been used as a catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from substituted indoles. rsc.org Vanadium-doped SBA-15, functionalized with an amine-containing linker, has been developed for the synthesis of 3-substituted indoles. rsc.org

The "borrowing hydrogen" methodology, which utilizes supported transition metal catalysts, is a green approach for various chemical transformations, including the synthesis of thioethers from thiols and alcohols. rsc.org This method involves a domino dehydrogenation-condensation-hydrogenation sequence. rsc.org

Table 3: Heterogeneous Catalysts in Indole Synthesis and Related Reactions

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Pd on Thiol-functionalized Silica | C-3 Arylation | Free indole, Aryl halide | 3-Aryl-indole | researchgate.net |

| Pd/C-CuI | Cross-Coupling/Cyclization | Iodoarenes, (Trimethylsilyl)acetylene, o-Iodoanilides | 2-(Hetero)aryl-substituted indoles | mdpi.com |

| HZSM-5 Zeolite | Gas-Phase Alkylation | Toluene, Methanethiol | Xylenes | researchgate.net |

| L-cysteine-functionalized Fe₃O₄ | Knoevenagel-Michael Cascade | Substituted indoles, Aldehydes, Malononitrile | 2-Amino-4H-chromene-3-carbonitriles | rsc.org |

| Vanadium-doped SBA-15 | Synthesis of 3-Substituted Indoles | Indoles, Aldehydes, Active methylene compounds | 3-Substituted indoles | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. This section focuses on microwave-assisted synthesis and solvent-free or environmentally benign reaction conditions for the preparation of indole-thiol derivatives.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has become a popular technology in organic synthesis due to its ability to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comresearchgate.nettandfonline.com

The synthesis of various indole derivatives has been efficiently achieved using microwave-assisted methods. For example, a one-pot, three-component reaction between salicylaldehydes, indoles, and 2-aminopropene-1,1,3-tricarbonitrile, catalyzed by triethylamine, can be carried out under microwave irradiation to produce chromeno[2,3-b]pyridine derivatives in high yields. researchgate.net Similarly, the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and substituted anilines can be performed under microwave irradiation in the presence of acetic acid. researchgate.net

Microwave-assisted synthesis has also been employed for the preparation of fused heterocyclic systems containing the indole moiety. The synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives has been achieved through a one-pot, four-component condensation under microwave irradiation using Amberlyst A-15 as a recyclable catalyst. tandfonline.com

Table 4: Microwave-Assisted Synthesis of Indole Derivatives

| Product | Reactants | Catalyst/Conditions | Reference |

| Chromeno[2,3-b]pyridines | Salicylaldehydes, Indoles, 2-Aminopropene-1,1,3-tricarbonitrile | Triethylamine, 100 °C | researchgate.net |

| Schiff's bases of indole | 1H-Indole-2,3-dione (Isatin), Substituted anilines | Acetic acid | researchgate.net |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indoles | Indole-3-carbaldehyde, Ammonium acetate, Benzil, Amines | Amberlyst A-15, 80 °C | tandfonline.com |

| 1,2,3-Triazole hybrids of 3-imidazolyl indole | N-propargyl-indole-3-carbaldehyde, 2,3-Diaminomaleonitrile, Azides | CuI in PEG-4000, 100 °C | tandfonline.com |

Solvent-Free and Environmentally Benign Methodologies

The use of solvent-free reaction conditions or environmentally benign solvents is a key aspect of green chemistry. These approaches aim to minimize waste and reduce the environmental impact of chemical processes.

Solvent-free reactions have been developed for the synthesis of various indole derivatives. For instance, the condensation of indoles, aldehydes, and active methylene compounds can be efficiently carried out under solvent-free conditions at 80 °C using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst. rsc.org Another example is the synthesis of thioethers from thiols and α,β-unsaturated ketones, which can be performed under solvent-free conditions. mdpi.com

Water is an ideal green solvent, and several indole syntheses have been developed to be performed in aqueous media. The L-proline catalyzed synthesis of indolyl-4H-chromene scaffolds proceeds smoothly in water at room temperature. rsc.org Sodium lauryl sulfate (B86663) (SDS) has also been used as a catalyst for the synthesis of 3-substituted indoles in water. rsc.org

Polyethylene glycol (PEG) is another environmentally benign solvent that can be used as a reaction medium. The synthesis of 5,9b-dihydro-1H- beilstein-journals.orgontosight.aiindexcopernicus.comtriazino[5,6-b]indole-3-thiols has been carried out in PEG-400 under neutral, catalyst-free conditions. derpharmachemica.com

Table 5: Solvent-Free and Environmentally Benign Syntheses

| Reaction | Conditions | Catalyst | Product | Reference |

| Condensation of indoles, aldehydes, and active methylene compounds | Solvent-free, 80 °C | Tetrabutylammonium fluoride (TBAF) | 3-Substituted indoles | rsc.org |

| Thiol addition to α,β-unsaturated ketones | Solvent-free | - | Thioethers | mdpi.com |

| Synthesis of indolyl-4H-chromene scaffolds | Water, Room temperature | L-proline | Indolyl-4H-chromenes | rsc.org |

| Synthesis of 3-substituted indoles | Water | Sodium lauryl sulfate (SDS) | 3-Substituted indoles | rsc.org |

| Synthesis of triazino[5,6-b]indole-3-thiols | PEG-400, 70 °C | Catalyst-free | 5,9b-dihydro-1H- beilstein-journals.orgontosight.aiindexcopernicus.comtriazino[5,6-b]indole-3-thiols | derpharmachemica.com |

Advanced Spectroscopic and Analytical Characterization Approaches for Indole Thiols

Chromatographic Techniques for Separation and Detection of 1H-Indole-5-thiol

Chromatographic methods are pivotal for the separation and analysis of this compound from complex mixtures. These techniques leverage the compound's physicochemical properties to achieve high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a powerful tool for the analysis of thiol-containing compounds like this compound. Since thiols are not inherently fluorescent, a pre-column derivatization step with a fluorescent probe is necessary. diva-portal.org This process involves reacting the thiol group with a labeling agent to form a highly fluorescent derivative that can be easily detected.

A common approach involves the use of o-phthalaldehyde (B127526) (OPA) along with an amino compound like 2-aminoethanol to form fluorescent isoindole derivatives. researchgate.net This method has been successfully applied to the analysis of various thiols in complex matrices. researchgate.net The separation is typically achieved on a reversed-phase HPLC column. diva-portal.orgresearchgate.net

Another effective fluorescent probe is 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), which reacts specifically with thiols to produce fluorescent derivatives detectable by HPLC. biotium.comvwr.com The resulting derivatives can be separated and quantified, offering high sensitivity. biotium.comvwr.com

The choice of the derivatizing agent and the optimization of reaction and chromatographic conditions are crucial for achieving the desired sensitivity and selectivity. For instance, the excitation and emission wavelengths of the fluorescent detector must be set to the optimal values for the specific derivative formed. diva-portal.orgnih.gov

Table 1: Examples of HPLC with Fluorescence Detection Parameters for Thiol Analysis

| Parameter | Example Condition 1 | Example Condition 2 |

| Derivatizing Agent | o-phthalaldehyde (OPA)/2-aminoethanol researchgate.net | 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene researchgate.net |

| Column | Reversed-phase C18 researchgate.netresearchgate.net | Reversed-phase C8 nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and trifluoroacetic acid solution researchgate.net | Isocratic elution nih.gov |

| Excitation Wavelength | 380 nm researchgate.net | 505 nm nih.gov |

| Emission Wavelength | 470 nm researchgate.net | 525 nm nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are indispensable techniques for the definitive identification and quantification of this compound. These methods offer superior selectivity and sensitivity compared to HPLC with fluorescence detection.

In LC-MS analysis of indole (B1671886) derivatives, a reverse-phase column is often employed with a mobile phase consisting of acetonitrile and water, sometimes with additives like formic acid to improve ionization for Mass-Spec (MS) compatible applications. sielc.comnih.gov UPLC systems, utilizing smaller particle size columns (e.g., 1.8 µm), can significantly shorten analysis times while maintaining high resolution. mdpi.comunimi.it

For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. nih.govmdpi.com This involves selecting the precursor ion of the derivatized or underivatized this compound and fragmenting it to produce characteristic product ions. Monitoring these specific transitions (Selected Reaction Monitoring or SRM) allows for highly selective detection even in complex biological matrices. researchgate.net

Derivatization can also be employed prior to LC-MS analysis to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net For example, reagents that introduce a permanently charged group can enhance the response in electrospray ionization (ESI) mass spectrometry. acs.org

Table 2: Illustrative LC-MS/MS Parameters for Indole and Thiol Analysis

| Parameter | Example Condition for Indole Analysis nih.gov | Example Condition for Thiol Analysis unimi.it |

| Chromatography | LC-MS/MS | UPLC-MS/MS |

| Column | Synergi Fusion C18 (4 µm) | Not specified |

| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol | Not specified |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) Positive | Not specified |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Not specified |

| Precursor > Product Ion (m/z) | 118.1 > 91.1 (for indole) | Not specified |

Capillary Electrophoresis for Indole Thiol Analysis

Capillary electrophoresis (CE) presents an alternative separation technique for the analysis of ionizable compounds like this compound. researchgate.net CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times. acs.org The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. researchgate.net

For the analysis of thiols, CE can be coupled with various detection methods, including UV-Vis absorbance and fluorescence detection. nih.gov Similar to HPLC, derivatization with a fluorescent tag is necessary for sensitive fluorescence detection. nih.gov The inherent separation capability of CE makes it suitable for analyzing complex samples with minimal cleanup. researchgate.net

Recent advancements in CE, including online solid-phase extraction (SPE-CE) and coupling with mass spectrometry (CE-MS), have further enhanced its sensitivity and applicability for the analysis of a wide range of compounds, including indole derivatives. acs.org

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For this compound, derivatization primarily targets the thiol group to enhance its detectability by spectroscopic methods.

Fluorescent Labeling Agents for Thiol Detection

A variety of fluorescent labeling agents are available for the specific derivatization of thiols. These reagents react with the sulfhydryl group of this compound to form a stable, highly fluorescent adduct.

Maleimide-based Dyes: Maleimides are a popular class of thiol-reactive fluorescent dyes. biotium.comjenabioscience.com They react under mild conditions with high specificity towards thiol groups. biotium.com Examples include Fluorescein-5-maleimide, which is widely used for its green fluorescence, and various Alexa Fluor maleimides that offer a range of excitation and emission wavelengths across the visible spectrum. biotium.comthermofisher.com

Coumarin (B35378) Derivatives: 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) is a blue fluorescent dye that is essentially non-fluorescent until it reacts with a thiol, making it useful for quantifying thiols without a separation step. vwr.comavantorsciences.com

Benzofurazan Derivatives: 4-Fluoro-7-sulfobenzofurazan (SBD-F) is another reagent that reacts with thiols to produce fluorescent derivatives suitable for HPLC analysis. diva-portal.org

Other Thiol-Reactive Probes: A diverse array of other thiol-reactive probes exists, including iodoacetamides and benzoxadiazole derivatives, each with unique spectral properties. vwr.comthermofisher.com

The selection of a fluorescent labeling agent depends on the specific requirements of the analysis, such as the desired sensitivity, the available excitation sources and detectors, and the nature of the sample matrix.

Table 3: Common Fluorescent Labeling Agents for Thiols

| Labeling Agent | Reactive Group | Resulting Fluorescence |

| Fluorescein-5-maleimide biotium.com | Maleimide | Green |

| Alexa Fluor C5-maleimides thermofisher.com | Maleimide | Varies (e.g., blue, green, red) |

| CPM vwr.comavantorsciences.com | Maleimide | Blue (upon reaction) |

| ABD-F biotium.com | Benzofurazan | Not specified |

Chromogenic Reagents for Indole-Thiol Quantification

Chromogenic reagents react with analytes to produce colored products that can be quantified using spectrophotometry (UV-Vis absorption). This provides a simpler and more accessible alternative to fluorescence-based methods.

Ellman's Reagent (DTNB): 5,5′-dithiobis(2-nitrobenzoic acid) is a classic chromogenic reagent for thiol quantification. nih.gov It reacts with thiols via disulfide exchange to release a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. nih.gov

4,4′-dipyridyl disulfide (4DPS): Also known as Aldrithiol-4, this reagent reacts with thiols to produce 4-thiopyridone, which can be monitored spectrophotometrically. nih.gov It serves as a complementary reagent to DTNB, particularly in different pH conditions. nih.gov

Indole-Specific Reagents: Modified versions of Ehrlich's and Kovac's reagents can react with the indole moiety to produce a colored compound, typically measured around 565 nm. sigmaaldrich.com While this reaction targets the indole ring rather than the thiol group, it can be used for the quantification of total indole-containing compounds.

2-Trichloromethylbenzimidazole (TCMB): This reagent has been used for the chromogenic detection of various heteroaromatic compounds, including indoles, on thin-layer chromatography (TLC) plates. nih.gov

The choice of chromogenic reagent depends on factors such as the required sensitivity, the pH of the sample, and potential interferences from other compounds in the sample matrix.

Table 4: Common Chromogenic Reagents for Thiol and Indole Quantification

| Reagent | Target Functional Group | Detected Product | Wavelength (nm) |

| Ellman's Reagent (DTNB) nih.gov | Thiol | 2-nitro-5-thiobenzoic acid (TNB) | 412 |

| 4,4′-dipyridyl disulfide (4DPS) nih.gov | Thiol | 4-thiopyridone | ~324 |

| Modified Ehrlich's Reagent sigmaaldrich.com | Indole | Colored indole adduct | 565 |

| 2-Trichloromethylbenzimidazole (TCMB) nih.gov | Indole | Colored product | Visual (TLC) |

Application of Advanced NMR Spectroscopy for Structural Elucidation (Excluding basic compound identification data)

Advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound, moving beyond simple proton and carbon counts to reveal through-bond and through-space correlations. numberanalytics.comslideshare.net Techniques such as COSY, HSQC, HMBC, and NOESY provide a detailed picture of the molecular architecture. numberanalytics.comepfl.ch

Correlation Spectroscopy (COSY) is instrumental in identifying spin-coupled protons, which helps in establishing the connectivity of the proton network within the molecule. emerypharma.com For an indole derivative, COSY spectra would clearly show correlations between adjacent protons on the benzene (B151609) and pyrrole (B145914) rings, for example, between H-4 and H-6, and between H-6 and H-7. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH2, and CH3 groups, which appear with different phases. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly powerful for identifying quaternary carbons, which have no directly attached protons, and for piecing together different fragments of the molecule. For instance, in an indole system, HMBC can show correlations from the N-H proton to carbons C-2 and C-3a, and from the thiol proton to C-5 and adjacent carbons, confirming the position of the thiol group.

Nuclear Overhauser Effect Spectroscopy (NOESY) is unique in that it reveals through-space proximity of nuclei, rather than through-bond connectivity. numberanalytics.com This is critical for determining the three-dimensional structure and stereochemistry of a molecule. For a planar molecule like this compound, NOESY can confirm the spatial relationships between nearby protons on the ring system.

Table 1: Advanced 2D NMR Techniques and Their Applications in Structural Elucidation

| NMR Technique | Type of Information Provided | Application for this compound |

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) spin-spin couplings. | Confirms the connectivity of protons on the indole ring. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon nuclei (¹H-¹³C). | Assigns carbon signals based on known proton assignments. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (2-4 bonds). | Confirms the position of the thiol group and the overall carbon skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Determines the spatial proximity of nuclei. | Elucidates the three-dimensional structure and conformation. |

Infrared and Raman Spectroscopic Studies on Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elte.hu While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. unl.edu For a molecule to be IR active, its vibration must cause a change in the dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability.

For this compound, the vibrational spectra would be characterized by several key features. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the range of 3500-3300 cm⁻¹. researchgate.net The S-H stretching vibration of the thiol group is expected in the region of 2600-2550 cm⁻¹, which is a characteristic region for thiols. libretexts.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. masterorganicchemistry.com

The fingerprint region of the IR spectrum, typically from 1500 to 500 cm⁻¹, contains a complex series of absorptions corresponding to various bending and stretching vibrations. msu.edu This region is unique for every molecule and can be used for definitive identification. For this compound, this region would include C-C stretching vibrations of the aromatic ring, C-N stretching, and various in-plane and out-of-plane bending modes.

Raman spectroscopy is particularly useful for studying the C-S bond, which often gives a weak signal in IR spectra but a more prominent one in Raman. researchgate.net The C-S stretching vibration in thiols typically appears in the 700-600 cm⁻¹ region. nih.gov Surface-enhanced Raman spectroscopy (SERS) can be a powerful tool for studying indole thiols, as the thiol group can strongly adsorb onto metal surfaces, leading to a significant enhancement of the Raman signal. nih.govlmaleidykla.lt This technique can provide detailed information about the orientation and interaction of the molecule with the surface.

Table 2: Key Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3500-3300 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| S-H Stretch | 2600-2550 | IR, Raman (often weak) |

| C=C Aromatic Stretch | 1600-1450 | IR, Raman |

| C-S Stretch | 700-600 | Raman |

Computational and Theoretical Investigations of 1h Indole 5 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-indole-5-thiol at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. youtube.commalayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the sulfur atom of the thiol group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating where a nucleophilic attack is most likely to occur. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. malayajournal.orgmdpi.com A smaller gap suggests higher reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.com The MEP surface is colored to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are prone to electrophilic attack. wolfram.combhu.ac.in Blue areas, conversely, denote regions of low electron density and positive potential, which are susceptible to nucleophilic attack. wolfram.com For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the indole ring and the sulfur atom, highlighting their nucleophilic character. The hydrogen atom of the N-H group and the S-H group would exhibit a positive potential, indicating their electrophilic nature. bhu.ac.in

Global Reactivity Descriptors

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 3.5 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 2.3 | (ELUMO - EHOMO)/2 |

| Electrophilicity Index (ω) | 2.66 | χ²/ (2η) |

Note: These are hypothetical values based on the illustrative FMO energies.

Conformational Analysis and Tautomerism Studies of this compound

The structural flexibility of this compound gives rise to different conformers and potential tautomers. Conformational analysis involves identifying the various spatial arrangements of the atoms in the molecule and determining their relative stabilities. sciforum.net For this compound, this would primarily involve the rotation of the thiol group relative to the indole ring.

Tautomerism, the interconversion of structural isomers, is also a possibility for this compound. The thiol group (-SH) can potentially exist in equilibrium with its thione (=S) tautomer. mdpi.comscience.gov Computational studies can predict the relative energies of these tautomers, indicating which form is more stable under different conditions. mdpi.com For similar heterocyclic thiol compounds, the thione form is often found to be more stable. mdpi.comresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the conformational space of this compound and the influence of the surrounding environment, such as a solvent. dntb.gov.uarsc.org These simulations can reveal how the molecule flexes and changes its shape, and how it interacts with solvent molecules. This is particularly important for understanding how the molecule behaves in a biological system or in a chemical reaction where the solvent plays a crucial role. The simulations can also help in understanding the stability of different conformers and tautomers in solution. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Thiol Systems

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. jocpr.comneliti.com These models are crucial in drug discovery for predicting the activity of unsynthesized molecules, thereby guiding the design of more potent analogues. jocpr.comneliti.com For indole-thiol systems, QSAR models are developed by calculating various molecular descriptors that quantify the physicochemical properties of the molecules and relating them to an experimentally determined biological response, such as an IC₅₀ value. neliti.comarchivepp.comundip.ac.id

The process typically involves selecting a set of indole derivatives with known activities and calculating a wide range of descriptors, which can be categorized as constitutional, topological, 2D autocorrelations, 3D-MoRSE, and GETAWAY, among others. archivepp.com Statistical methods like Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Comparative Molecular Field Analysis (CoMFA) are then employed to build the predictive model. archivepp.comacs.org For instance, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors utilized CoMFA to create a pharmacophore model with features including two hydrophobic rings and donor/acceptor sites. acs.org The resulting models for MAO-A and MAO-B inhibition showed good predictive ability, with cross-validated r² values of 0.743 and 0.603, respectively, indicating that both steric and electrostatic fields are key to the inhibitor-enzyme interaction. acs.org

In another study on 3-thiocyanato-1H-indole derivatives with antileukemia activity, a QSAR equation was developed using descriptors such as the energy of the highest occupied molecular orbital (HOMO), dipole moment, and atomic charges on specific carbons. undip.ac.id The robustness and predictive power of QSAR models are assessed through internal and external validation techniques, such as the leave-one-out (LOO) cross-validation (Q²) and validation on a test set of compounds (R²pred). jocpr.comarchivepp.comundip.ac.id These studies highlight that electronic properties, hydrophobicity (log P), and steric parameters are often critical in determining the biological activity of indole-based compounds. researchgate.netnih.gov

Table 1: Examples of QSAR Models for Indole Derivatives

| Compound Series | Target/Activity | Statistical Method | Key Descriptors | Model Statistics | Reference(s) |

| Indole Analogues | Monoamine Oxidase (MAO-A/B) Inhibition | CoMFA | Steric and Electrostatic Fields | r²cv (MAO-A) = 0.743; r²cv (MAO-B) = 0.603 | acs.org |

| 3-Thiocyanato-1H-indoles | Antileukemia (IC₅₀) | MLR | Dipole, Log P, Atomic Charges (qC₉, qC₆) | r² = 0.662; PRESS = 15.219 | undip.ac.id |

| Indole Derivatives | Hepatitis Treatment (IC₅₀) | SVM | Mp, MATS6e, GATS8e, Mor22v, R7v+, MLOGP | R² (test set) = 0.844; RMSE (test set) = 0.269 | archivepp.com |

| Indole Derivatives | Antifungal (Candida albicans) | MLR | HATS3p, MATS5e, RDF045, GATS8p, R7e+, G2e | R² = 0.7884; Q² = 0.68663 | tandfonline.com |

In Silico Molecular Docking Studies for Receptor Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indole-thiol derivative, might interact with the active site of a biological target like a protein or enzyme. researchgate.netnih.gov The process involves generating various conformations of the ligand and positioning them within the binding pocket of the receptor, followed by scoring the interactions to estimate the binding affinity, often reported as a binding energy in kcal/mol. ijcea.orgmdpi.com

Molecular docking studies on various indole-thiol and related indole derivatives have revealed key structural features that govern their binding to different receptors. For instance, docking of indole-based pyrimidine-2-thiol (B7767146) derivatives into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes helped identify significant binding interactions. researchgate.net Similarly, studies on 3-thioindoles as potential antiviral agents against HIV-1 showed that these compounds could form stable complexes with the gp120 glycoprotein, a key target for HIV inhibitors. ijcea.org The analysis revealed that the most potent compound formed hydrogen bonds and hydrophobic interactions with crucial residues like Phe210. ijcea.org

In another example, indole-based oxadiazole-thiol derivatives were docked against the Factor H binding protein of Treponema denticola, a bacterium associated with periodontal disease. nih.gov The results indicated favorable binding energies, suggesting these compounds could be potential inhibitors of this protein. nih.gov These studies consistently show that interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking are crucial for the stabilization of the ligand within the receptor's binding pocket. mdpi.comresearchgate.net The insights gained from molecular docking are invaluable for structure-based drug design, allowing for the rational modification of lead compounds to improve their binding affinity and selectivity for a specific biological target. researchgate.netresearchgate.net

Table 2: Molecular Docking Studies of Indole-Thiol and Related Derivatives

| Compound Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interactions | Potential Application | Reference(s) |

| Indole-pyrimidine-2-thiol derivatives | Cyclooxygenase-1 (3KK6), Cyclooxygenase-2 (5IKR) | Not specified | Significant binding interaction with active site regions | Anti-inflammatory | researchgate.net |

| 3-thioindoles | HIV-1 gp120 | -8.91 | Hydrogen bonds, hydrophobic interactions (Phe210) | Antiviral (HIV) | ijcea.org |

| 3-thioindoles | FabH | -7.96 | Not specified | Antibacterial | ijcea.org |

| Indole based oxadiazole-thiols | Factor H binding protein (3QZ0) | -7.3 | Hydrogen bonding | Antimicrobial (Periodontitis) | nih.gov |

| Indole-thiadiazole derivatives | β-glucuronidase | Not specified | Hydrogen bonds with GLY333, HIS331; Pi-Alkyl with TRP490 | β-glucuronidase inhibition | d-nb.info |

| Indole-spiro-pyridine-thiolates | PqsR of Pseudomonas aeruginosa | -8.2 | Hydrogen bonding, hydrophobic interactions | Antibacterial | mdpi.com |

Mechanistic Studies of Chemical Reactivity of 1h Indole 5 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of 1H-indole-5-thiol is a potent nucleophile, readily engaging in reactions with a variety of electrophilic species. This reactivity is central to its chemical behavior and potential applications. The strong nucleophilicity arises from the polarizability of the sulfur atom and the ability of the thiolate anion (S-), formed upon deprotonation, to effectively attack electron-deficient centers. researchgate.net

Reaction with Electrophiles (e.g., Michael Acceptors, Alkylating Agents)

The thiol group of indole (B1671886) thiols exhibits strong nucleophilicity, enabling it to react readily with electrophiles such as Michael acceptors and alkylating agents. researchgate.net This reactivity is a cornerstone of its chemical behavior.

Michael Addition: In reactions with Michael acceptors, which are α,β-unsaturated carbonyl compounds, the thiol group of this compound can undergo a conjugate addition. researchgate.net The deprotonated thiolate anion acts as the active nucleophile, attacking the β-carbon of the unsaturated system. researchgate.net This type of reaction is crucial in various synthetic methodologies and is also observed in biological systems where Michael acceptors can covalently modify cysteine residues in proteins. researchgate.netnih.gov The reaction is often facilitated in the presence of a base to generate the more nucleophilic thiolate.

Alkylation: Alkylating agents, which possess an electrophilic carbon atom, readily react with the nucleophilic thiol group of this compound. nih.gov This results in the formation of a thioether linkage. The reaction typically proceeds via an S_N2 mechanism, where the thiol or thiolate attacks the electrophilic carbon, displacing a leaving group. The efficiency of this reaction is influenced by the nature of the alkylating agent and the reaction conditions. This fundamental reaction is widely used for the derivatization of thiols and the synthesis of more complex molecules. organic-chemistry.org

A study on the three-component condensation of indoles, aldehydes, and thiols demonstrated the nucleophilic character of the thiol in forming 3-substituted indoles. rsc.org While this study did not specifically use this compound, it highlights the general reactivity of thiols in such transformations. rsc.org

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a critical reaction in both chemistry and biology, and this compound can participate in such processes. This exchange involves the reaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov This forms a transient trigonal bipyramidal intermediate, which then breaks down to yield the products. nih.gov

The equilibrium of this reaction is influenced by the relative redox potentials and concentrations of the participating thiols and disulfides. In biological systems, the high intracellular concentration of glutathione (B108866) (GSH) helps maintain a reducing environment, favoring the reduced thiol form of proteins. libretexts.orgplos.org Thiol-disulfide exchange is a key mechanism in protein folding, enzyme regulation, and cellular redox signaling. nih.govresearchgate.net The reactivity of the thiol group in this compound makes it a potential participant in these intricate cellular processes.

Theoretical studies have shown that the thiolate is the primary reacting species and the reaction proceeds via an S_N2 transition state. researchgate.net The reaction rate can be significantly influenced by the surrounding environment, with hydrophobic environments potentially catalyzing the exchange. researchgate.net

Redox Chemistry and Antioxidant Mechanisms Involving Indole Thiols

Indole derivatives, particularly those containing a thiol group, are recognized for their potential antioxidant properties. ontosight.aicymitquimica.com The thiol group can directly participate in redox reactions, scavenging free radicals and influencing the cellular redox state.

Hydrogen Atom Transfer (HAT) Pathways

One of the primary mechanisms by which thiol-containing antioxidants exert their effect is through Hydrogen Atom Transfer (HAT). mdpi.com In this pathway, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. For this compound, the hydrogen atom of the thiol group is the one that is transferred.

The general HAT mechanism can be depicted as: R-SH + X• → R-S• + X-H where X• is a free radical.

Role in Cellular Redox State Modulation (at a molecular mechanistic level)

At the molecular level, this compound has the potential to modulate the cellular redox state through its participation in thiol-disulfide exchange reactions and by directly scavenging reactive oxygen species (ROS). ontosight.aimdpi.com The cellular redox environment is largely maintained by the balance between reduced and oxidized glutathione (GSH/GSSG). plos.orgfrontiersin.org

This compound can interact with this system in several ways:

Direct ROS Scavenging: As discussed in the HAT section, the thiol group can directly neutralize ROS, preventing them from damaging cellular components like lipids, proteins, and DNA. mdpi.com

Interaction with Glutathione: this compound can potentially react with GSSG to regenerate GSH, or conversely, be oxidized by ROS and then be reduced back by GSH. This interplay helps to buffer the cellular redox potential.

Protein Thiol Maintenance: The thiol group can participate in thiol-disulfide exchange with oxidized cysteine residues in proteins, restoring their function. mdpi.com Many enzymes and transcription factors are regulated by the redox state of their cysteine residues, and compounds like this compound could influence these regulatory pathways. osti.gov

The ability of a selenocompound, methylseleninic acid, to increase cellular thiol levels highlights how exogenous compounds can influence the cellular redox environment. nih.gov While not a direct study of this compound, it provides a parallel for how a reactive functional group can impact cellular redox parameters.

Cyclization and Rearrangement Reactions Involving Indole-Thiol Scaffolds

The indole-thiol scaffold is a versatile platform for various cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. The reactivity of both the indole nucleus and the thiol group can be harnessed to construct complex molecular architectures.

Cyclization Reactions: Intramolecular reactions involving the thiol group and another functional group on the indole scaffold can lead to the formation of new rings. For example, if an appropriate electrophilic center is present on a side chain, the thiol group can act as a nucleophile to initiate cyclization. While specific examples for this compound are not prevalent in the searched literature, related chemistries suggest this possibility. For instance, cascade reactions involving trifluoromethylthiolation and cyclization of N-substituted indoles have been reported to form pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org Another example is the Heck cyclization used to form cyclohepta[b]indole scaffolds. nih.gov

Rearrangement Reactions: Rearrangement reactions can also occur within indole-thiol containing molecules. A study on the conversion of indoles into quinolines utilized a thiol-mediated three-step cascade that included a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govacs.org Although this study did not use this compound specifically, it demonstrates the capacity of thiols to promote complex rearrangements in indole systems. nih.govacs.org

In a different study, the reaction of indole derivatives with thiols in the presence of acid led to the formation of oligomers, including dimers and trimers, showcasing the complex reactivity of the indole nucleus itself. mdpi.com

The following table summarizes some examples of cyclization and rearrangement reactions involving indole and thiol-containing compounds, illustrating the potential reactivity of the this compound scaffold.

| Reaction Type | Starting Materials | Key Reagents | Product Scaffold | Reference |

| Cascade Trifluoromethylthiolation/Cyclization | N-[(3-aryl)propioloyl]indoles | AgSCF3, (NH4)2S2O8 | Pyrrolo[1,2-a]indol-3-ones | beilstein-journals.org |

| Thiol-Mediated Ring Expansion | 2-halo-indole-tethered ynones | Thiols | Quinolines | nih.govacs.org |

| Heck Cyclization | Indole with Baylis-Hillman adducts | Pd(OAc)2 | Cyclohepta[b]indoles | nih.gov |

| Oligomerization | Indole derivatives, thiols | Trifluoroacetic acid | Indole dimers and trimers | mdpi.com |

| Palladium-Catalyzed Dearomatization/Cross-Coupling Cyclization | N-arylacyl indoles, (E)-β-chlorovinyl ketones | Palladium catalyst | Furan-containing indolines | acs.org |

Investigating Reaction Mechanisms in Complex Biological Environments (e.g., protein modification, enzymatic processes at a fundamental level)

While direct and exhaustive mechanistic studies on this compound are not extensively documented in publicly available literature, its chemical reactivity in complex biological milieus can be robustly inferred from the well-established principles governing its two primary functional moieties: the aromatic indole ring and the nucleophilic thiol group. The behavior of this compound in processes such as protein modification and enzyme interaction is dictated by the interplay of these groups with the intricate microenvironments of biological macromolecules.

The thiol (-SH) group of this compound is the principal driver of its covalent reactivity. Like the side chain of the amino acid cysteine, this group is a potent nucleophile, particularly when deprotonated to its thiolate (S⁻) form. wikipedia.org This reactivity allows it to engage in several types of protein modifications and enzymatic interactions.

Protein Modification via Thiol-Disulfide Exchange

The most prominent reaction mechanism for thiols in biological systems is thiol-disulfide exchange. wikipedia.org this compound can react with a disulfide bond present in a protein, such as one formed between two cysteine residues, to create a new, mixed disulfide. This process involves the nucleophilic attack of the 1H-indole-5-thiolate on the protein's disulfide bridge, resulting in the covalent attachment of the indole moiety to the protein via a new S-S bond. This modification can significantly alter the protein's structure and function. wikipedia.org

The reverse reaction is also fundamental; the thiol group of this compound can react with an activated cysteine residue on a protein (e.g., a sulfenic acid) or participate in the reduction of existing disulfide bonds, influencing the cellular redox state. ontosight.ai

The reactivity of a thiol is critically dependent on its acid dissociation constant (pKa), as the thiolate anion is the primary nucleophilic species. nih.gov The pKa of a thiol group, in turn, is highly sensitive to its local microenvironment within a protein's binding pocket, which can either suppress or enhance its reactivity by stabilizing or destabilizing the thiolate form. nih.gov Research on model peptides has demonstrated that the local environment can alter thiol pKa values and, consequently, the rates of thiol-disulfide exchange reactions by orders of magnitude. nih.gov

| Cysteine Residue Location | Local Microenvironment Feature | Effect on Thiol pKa | Resulting Thiolate Concentration at pH 7.4 | Predicted Reactivity in Thiol-Disulfide Exchange |

|---|---|---|---|---|

| Active site pocket | Stabilizing Interaction (e.g., nearby positive charge) | Lowered (e.g., ~7.5) | High | Significantly Enhanced |

| Solvent-exposed surface | Neutral/Apolar Environment | Typical (e.g., ~8.5) | Moderate | Baseline |

| Buried in core | Destabilizing Interaction (e.g., nearby negative charge) | Elevated (e.g., >9.5) | Very Low | Significantly Reduced |

Participation in Enzymatic Processes

The structure of this compound makes it a candidate for interaction with various enzymes, potentially as an inhibitor or a substrate. The indole ring can facilitate binding to active sites through non-covalent interactions like π-π stacking and hydrogen bonding, positioning the thiol group for a specific chemical reaction.

Studies on derivatives of indole-thiol have demonstrated their potential as enzyme inhibitors. For example, S-alkylated derivatives of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol have shown inhibitory activity against enzymes like α-glucosidase, which is relevant for anti-diabetic research. tjpr.org Similarly, other complex indole-thiol derivatives have been investigated as inhibitors of HIV-1 Tat-mediated transcription. nih.gov The mechanism in these cases can be either covalent, where the thiol group forms a bond with a key residue (like cysteine) in the enzyme's active site, or non-covalent, where the compound simply occupies the active site and blocks substrate access.

Analogous compounds, such as the marine toxin 6-bromo-2-mercaptotryptamine (BrMT), which exists as a disulfide-linked dimer, modulate the function of membrane proteins like voltage-gated potassium channels. nih.govnih.gov Mechanistic studies revealed that its activity is not simply due to general membrane disruption but involves more specific interactions with the channel protein, highlighting the capacity of the tryptamine (B22526) scaffold to target complex biological macromolecules. nih.govnih.gov This suggests that this compound could similarly engage with protein targets in a specific manner.

| Compound Class | Target Enzyme/Process | Key Research Finding | Reference |

|---|---|---|---|

| S-alkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives | α-Glucosidase | A derivative with an n-pentyl group at the thiol position showed excellent inhibitory potential, with an IC₅₀ value of 17.11 µg/mL, superior to the standard acarbose. | tjpr.org |

| Acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol | HIV-1 Tat-mediated transcription | Hit compounds demonstrated inhibitory effects on Tat activity and HIV-1 infection, with structure-activity relationship studies performed to optimize potency. | nih.gov |

Research on Functional Derivatization and Structural Modification of 1h Indole 5 Thiol

Design and Synthesis of Indole-Thiol Hybrid Molecules

The synthesis of hybrid molecules incorporating the 1H-indole-5-thiol core is a key strategy to develop novel compounds with enhanced or new biological functions. The thiol group's nucleophilicity is often exploited for S-alkylation and other coupling reactions. nih.gov

Conjugation with Other Heterocyclic Systems (e.g., Triazoles, Oxadiazoles)

A prominent strategy in medicinal chemistry involves the hybridization of pharmacologically active scaffolds. mdpi.com The conjugation of the indole-thiol moiety with other heterocyclic systems like triazoles and oxadiazoles (B1248032) has been shown to produce compounds with a wide range of biological activities. nih.govijptjournal.com

Oxadiazole Hybrids: The synthesis of indole-oxadiazole hybrids often begins with the conversion of an indole (B1671886) carboxylic acid into a hydrazide. rsc.org For instance, 4-(1H-indol-3-yl)butanoic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding butanohydrazide. rsc.org This intermediate is then cyclized using carbon disulfide in a basic medium to yield a 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. rsc.org The thiol group on the oxadiazole ring can then be alkylated to link it to other molecular fragments. rsc.org A similar approach involves the reaction of 2-(1H-indol-3-yl)acetohydrazide with carbon disulfide and potassium hydroxide (B78521) to form 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol. frontiersin.org

A direct C-3 sulfenylation of indoles with 1,3,4-oxadiazole-2-thiols has also been developed, using iodine as a catalyst and DMSO as a co-oxidant, to create novel indole-oxadiazole hybrids. researchgate.net This method provides a regioselective route to link the sulfur atom to the C-3 position of the indole ring. researchgate.net

Triazole Hybrids: The synthesis of indole-triazole hybrids typically involves the formation of a 4-amino-triazole-thione intermediate. Starting from indole-3-acetic acid, the corresponding acetohydrazide is formed, which is then reacted to create a 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione. frontiersin.org This intermediate can be further modified, for example, by forming Schiff bases. frontiersin.org Another pathway involves reacting an indole-3-carbohydrazide with various isothiocyanates to produce thiosemicarbazides, which are then cyclized in the presence of a base like potassium hydroxide to yield 5-mercapto-1,2,4-triazoles. nih.gov The thiol group of these triazoles can subsequently be alkylated, for instance with 3-(2-bromoethyl)-1H-indole, to form 1,2,4-triazolo-linked bis-indolyl conjugates. nih.gov

| Starting Indole Derivative | Heterocycle | Key Synthesis Steps | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| 4-(1H-indol-3-yl)butanoic acid | 1,3,4-Oxadiazole (B1194373) | 1. Esterification 2. Hydrazide formation 3. Cyclization with CS₂/KOH | 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol | rsc.org |

| Indole-3-acetic acid | 1,3,4-Oxadiazole | 1. Acetohydrazide formation 2. Cyclization with CS₂/KOH | 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol | frontiersin.org |

| Indole | 1,3,4-Oxadiazole | Regioselective C-3 sulfenylation with 1,3,4-oxadiazole-2-thiols using I₂/DMSO | 2-((1H-indol-3-yl)thio)-5-aryl-1,3,4-oxadiazole | researchgate.net |

| Indole-3-acetic acid | 1,2,4-Triazole | 1. Acetohydrazide formation 2. Formation of 4-amino-triazole-thione | 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione | frontiersin.org |

| 1H-indole-3-carbohydrazide | 1,2,4-Triazole | 1. Reaction with isothiocyanates (thiosemicarbazide formation) 2. Cyclization with KOH | 5-(1H-indol-3-yl)-4-substituted-4H-1,2,4-triazole-3-thiol | nih.gov |

Incorporation into Supramolecular Assemblies

The unique chemical properties of indole-thiol derivatives, particularly their ability to participate in non-covalent interactions, make them attractive building blocks for supramolecular chemistry. nih.gov Supramolecular assemblies are highly organized structures formed through interactions like hydrogen bonding, π-π stacking, and hydrophobic effects. thno.org

While specific research on the incorporation of this compound into supramolecular assemblies is not extensively documented, the principles of supramolecular chemistry can be applied. The indole ring is known to participate in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules, including cyclic peptides. nih.govacs.org The thiol group, or its thioether derivative, can also play a crucial role. Thioethers have been studied for their ability to form self-assembled monolayers on surfaces like gold, demonstrating controlled dimensional assembly. researchgate.net

The combination of the indole core and the thiol functional group allows for a dual mode of interaction. The N-H group of the indole can act as a hydrogen bond donor, while the aromatic system engages in stacking interactions. nih.gov The thiol group can be used to anchor the molecule to a surface or to participate in specific intermolecular interactions. nih.govresearchgate.net For instance, indole derivatives have been oligomerized in the presence of thiols, leading to complex adducts where the thiol links indole units. mdpi.com These principles suggest that this compound and its derivatives could be designed to self-assemble into well-defined nanostructures like nanofibers, vesicles, or surface coatings, driven by the interplay of hydrogen bonding, π-π stacking, and sulfur-based interactions. acs.org

Structure-Activity Relationship (SAR) Studies on Indole-Thiol Derivatives

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. SAR studies on indole-thiol derivatives aim to identify which parts of the molecule are essential for its function and how modifications affect its potency and selectivity.

For hybrid molecules, the nature and position of substituents on both the indole and the conjugated heterocycle are critical. In a series of N-(3,4-dichlorophenyl) acetamide (B32628) derivatives featuring an indole-oxadiazole scaffold, several SAR insights were noted. vulcanchem.com The placement of chlorine atoms on the phenyl ring was found to optimize hydrophobic interactions. vulcanchem.com Furthermore, substitution at the 1-position of the indole ring was shown to improve metabolic stability compared to 3-substituted indoles. vulcanchem.com

In another study involving S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives, the goal was to systematically modify the structure to understand its effect on biological activity. bioline.org.brtjpr.org Research on indole-modified natural products has also provided valuable SAR data. For example, when modifying betulinic acid, fusing an indole ring to the C-2 and C-3 positions significantly increased its α-glucosidase inhibitory activity. nih.gov This highlights that the way the indole moiety is attached to another molecular scaffold is crucial for the resulting biological effect.

Similarly, in the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), an extensive SAR study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives was conducted. acs.org These studies, while not directly on this compound, provide a framework for how modifications to the indole core and its substituents can be systematically explored to optimize biological activity.

| Compound Series | Structural Modification | Impact on Activity/Property | Reference |

|---|---|---|---|

| Indole-Oxadiazole-Acetamide Hybrids | 3,4-Dichloro substitution on phenyl ring | Optimizes hydrophobic interactions | vulcanchem.com |

| Indole-Oxadiazole-Acetamide Hybrids | 1-Substitution on indole ring | Improves metabolic stability vs. 3-substitution | vulcanchem.com |

| Betulinic Acid-Indole Derivatives | Fusion of indole ring at C-2/C-3 positions | Significantly increased α-glucosidase inhibitory activity | nih.gov |

| Oleanolic Acid-Indole Derivatives | Esterification of C-28 carboxyl group | Greatly reduced α-glucosidase inhibitory activity | nih.gov |

Strategies for Enhancing Selectivity and Specificity through Chemical Modification

Achieving selectivity and specificity is a major goal in drug design, ensuring that a compound interacts with its intended target while minimizing off-target effects. For indole derivatives, chemical modifications at various positions of the bicyclic ring system are employed to achieve this.

The functionalization of the indole ring is a significant challenge due to the multiple potential reaction sites. rsc.org However, controlling the regioselectivity of these reactions is key to enhancing target specificity. For instance, the C-2 and C-7 positions of the indole ring can be selectively functionalized by modulating the N-carbonyl moiety. acs.org Sterically bulky N-acyl groups tend to favor metalation and subsequent functionalization at the C-7 position. acs.org

The C-3 position is often the most nucleophilic site, facilitating electrophilic aromatic substitution. rsc.org However, to achieve functionalization at other positions like C-4, specific strategies are required. One approach involves the π-complexation of the indole's benzene (B151609) ring to an electron-withdrawing transition metal unit, such as –Cr(CO)₃. rsc.org This increases the kinetic acidity of the C-H bonds, allowing for selective deprotonation and functionalization at the C-4 position. rsc.org